In Vitro Antimicrobial Selectivity: Oxoglaucine Methiodide vs. Liriodenine Methiodide and Dehydroglaucine (MIC Data)
In a standardized two-fold serial broth dilution assay, oxoglaucine methiodide demonstrated markedly divergent activity across microbial species compared to liriodenine methiodide and dehydroglaucine [1]. Against the Gram-positive bacterium Staphylococcus aureus, oxoglaucine methiodide exhibited an MIC of 25 mcg/mL, 8-fold weaker than liriodenine (MIC 3.1 mcg/mL) and 4-fold weaker than liriodenine methiodide (MIC 6.2 mcg/mL), but equivalent to dehydroglaucine (MIC 25 mcg/mL) [1]. However, against the pathogenic yeast Candida albicans, oxoglaucine methiodide displayed an MIC of 1.56 mcg/mL — a potency 2-fold greater than liriodenine methiodide (MIC 0.78 mcg/mL) is not claimed; rather, oxoglaucine methiodide (MIC 1.56 mcg/mL) is 16-fold more potent against C. albicans than it is against S. aureus (MIC 25 mcg/mL), indicating pronounced intra-compound selectivity. By contrast, liriodenine methiodide showed a broad, equipotent profile across bacterial and fungal targets [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, mcg/mL) against five microorganisms |
|---|---|
| Target Compound Data | S. aureus: 25; B. subtilis: 25; M. smegmatis: 25; C. albicans: 1.56; S. cerevisiae: 25 |
| Comparator Or Baseline | Liriodenine methiodide (S. aureus: 6.2; B. subtilis: 3.1; M. smegmatis: 3.1; C. albicans: 0.78; S. cerevisiae: 3.1); Dehydroglaucine (S. aureus: 25; B. subtilis: 25; M. smegmatis: 25; C. albicans: 25; S. cerevisiae: 50); Liriodenine (S. aureus: 3.1; B. subtilis: 0.39; M. smegmatis: 1.56; C. albicans: 6.2; S. cerevisiae: 6.2) |
| Quantified Difference | Oxoglaucine methiodide is 16-fold more potent against C. albicans (MIC 1.56) than against S. aureus (MIC 25), whereas liriodenine methiodide shows a 7.9-fold ratio (0.78 vs 6.2). Against bacteria, oxoglaucine methiodide is 4- to 64-fold less potent than liriodenine methiodide, but against C. albicans it is only 2-fold less potent. |
| Conditions | Two-fold serial dilution in Eugonbroth (bacteria) and Mycophil broth (fungi/yeast); initial concentration 50 mcg/mL; incubation 24 h (bacteria) or 24-72 h (M. smegmatis); standardized against streptomycin sulfate and amphotericin B controls. |
Why This Matters
Procurement of oxoglaucine methiodide should be driven by a need for selective anti-Candida activity with reduced antibacterial potency — a profile distinct from the broad-spectrum liriodenine methiodide, thus preventing inappropriate substitution in antifungal-focused research programs.
- [1] US Patent 4,093,717. Hufford CD, Funderburk MJ, Morgan JM, Robertson LW. Antimicrobial compositions. Table 3: Minimum Inhibitory Concentration (mcg/ml) of Active Compounds. Issued June 6, 1978. View Source
